4-(Carbamimidamidometil)benzoato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

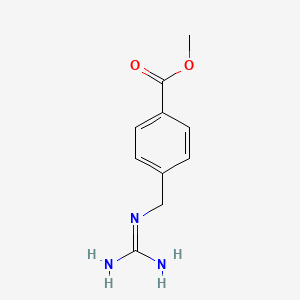

Methyl 4-(guanidinomethyl)benzoate is an organic compound that belongs to the benzoate ester family It is characterized by a benzene ring connected to an ester functional group and a carbamimidamidomethyl group

Aplicaciones Científicas De Investigación

He realizado una búsqueda sobre las aplicaciones de investigación científica del “4-(Carbamimidamidometil)benzoato de metilo”, pero la información disponible no especifica aplicaciones únicas para este compuesto. Los resultados de la búsqueda mencionan usos generales de compuestos de benzoato de metilo similares, como su papel en síntesis orgánica y como intermediarios farmacéuticos .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(guanidinomethyl)benzoate typically involves the esterification of 4-(carbamimidamidomethyl)benzoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture to a temperature range of 75-105°C for several hours to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of Methyl 4-(guanidinomethyl)benzoate may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method improves efficiency and yield while reducing the reaction time and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-(guanidinomethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation

Actividad Biológica

Methyl 4-(guanidinomethyl)benzoate is a compound of significant interest due to its potential biological activities, including applications in pharmaceuticals and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl 4-(guanidinomethyl)benzoate is an aromatic compound featuring a guanidinomethyl group attached to a benzoate structure. The chemical formula is C10H12N2O2, and its molecular weight is approximately 196.22 g/mol. The presence of the guanidine moiety contributes to its biological reactivity and interaction with various biological targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

Research indicates that methyl 4-(guanidinomethyl)benzoate can inhibit specific enzymes, which may lead to therapeutic effects in certain conditions. For instance, studies have shown that similar compounds can impact cholinesterase activity, suggesting a potential role in neuropharmacology .

2. Antimicrobial Properties:

Preliminary investigations suggest that compounds with guanidinomethyl groups exhibit antimicrobial activity. This is attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways .

3. Cellular Uptake and Internalization:

The guanidinium group enhances cellular uptake due to its positive charge at physiological pH, facilitating the internalization of the compound into target cells. This property is crucial for the development of targeted drug delivery systems, particularly in cancer therapy .

Case Study 1: Neuropharmacological Effects

A study conducted on rats demonstrated that methyl 4-(guanidinomethyl)benzoate reduced cholinesterase activity at doses of 500 mg/kg, indicating potential neurotoxic effects when administered at high concentrations. The findings suggest that while the compound may have therapeutic applications, careful consideration of dosage is essential to avoid adverse effects on the central nervous system .

Case Study 2: Antimicrobial Activity

In vitro studies have shown that derivatives of methyl 4-(guanidinomethyl)benzoate exhibit significant antibacterial activity against various strains of bacteria. For example, compounds with similar structures demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth, supporting their potential as novel antimicrobial agents .

Data Table: Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Enzyme Inhibition | Cholinesterase inhibition | |

| Antimicrobial | Disruption of cell membranes | |

| Cellular Uptake | Enhanced uptake due to positive charge |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of guanidinomethyl derivatives. For instance, N-succinimidyl guanidinomethyl iodobenzoate has shown promise in radioiodination techniques for monoclonal antibodies, improving tumor targeting efficiency compared to traditional methods . This underscores the versatility of guanidinomethyl compounds in therapeutic applications.

Propiedades

IUPAC Name |

methyl 4-[(diaminomethylideneamino)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c1-15-9(14)8-4-2-7(3-5-8)6-13-10(11)12/h2-5H,6H2,1H3,(H4,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSQUIYMDUXKSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609798 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736080-30-1 |

Source

|

| Record name | Methyl 4-{[(diaminomethylidene)amino]methyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.